N-(4-bromo-3-methylphenyl)-2-[1-(3,3-difluorocyclobutyl)ethylamino]acetamide
Description
N-(4-bromo-3-methylphenyl)-2-[1-(3,3-difluorocyclobutyl)ethylamino]acetamide is a complex organic compound characterized by its unique structural components, including a brominated phenyl ring and a difluorocyclobutyl group
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-[1-(3,3-difluorocyclobutyl)ethylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrF2N2O/c1-9-5-12(3-4-13(9)16)20-14(21)8-19-10(2)11-6-15(17,18)7-11/h3-5,10-11,19H,6-8H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFZEMNCQHBFGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CNC(C)C2CC(C2)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrF2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-2-[1-(3,3-difluorocyclobutyl)ethylamino]acetamide typically involves multiple steps, starting with the preparation of the brominated phenyl precursor. This can be achieved through bromination of 3-methylphenyl compounds using bromine or N-bromosuccinimide (NBS) under controlled conditions. The difluorocyclobutyl group is introduced via a cycloaddition reaction involving difluorocarbene intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and cycloaddition processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-methylphenyl)-2-[1-(3,3-difluorocyclobutyl)ethylamino]acetamide undergoes various chemical reactions, including:
Oxidation: The brominated phenyl ring can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation techniques with catalysts such as palladium on carbon.
Substitution: The bromine atom on the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-bromo-3-methylphenyl)-2-[1-(3,3-difluorocyclobutyl)ethylamino]acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-2-[1-(3,3-difluorocyclobutyl)ethylamino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenyl ring and difluorocyclobutyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-3-methylphenyl)benzamide
- N-(4-bromo-3-methylphenyl)-1-naphthamide
- 3-(3-bromophenyl)-N-(4-fluorobenzyl)acrylamide
Uniqueness
N-(4-bromo-3-methylphenyl)-2-[1-(3,3-difluorocyclobutyl)ethylamino]acetamide is unique due to the presence of the difluorocyclobutyl group, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
